BENGHE Troubleshooting & Optimization

Check Availability & Pricing

How to avoid pitting in nickel electroplating
processes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nickel ammonium sulphate

Cat. No.: B8701638

Technical Support Center: Nickel Electroplating

This technical support center provides troubleshooting guidance and frequently asked
guestions to help researchers, scientists, and drug development professionals identify and
resolve common issues in nickel electroplating, with a specific focus on preventing pitting.

Frequently Asked Questions (FAQs)

Q1: What is pitting in nickel electroplating?

Pitting is a common plating defect characterized by the formation of small holes or depressions
on the surface of the nickel deposit.[1][2] These pits occur when bubbles of hydrogen or air
adhere to the cathode (the part being plated) during the process, blocking metal deposition in
that specific spot.[1][3] Pitting can compromise the appearance, corrosion resistance, and
mechanical properties of the coating.[3]

Q2: What are the primary causes of pitting?

Pitting is primarily caused by factors that promote the formation and adhesion of gas bubbles
on the substrate surface. The main culprits can be grouped into several categories:

o Bath Chemistry: High surface tension due to insufficient wetting agent, organic or metallic
contamination, and incorrect pH levels.[4][5]
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e Process Parameters: Inadequate agitation, excessively high current density, or low bath
temperature.[4][6]

o Substrate Preparation: Improper or incomplete cleaning of the substrate surface before
plating.[2][4]

» External Contamination: Introduction of impurities like oil from compressed air lines or dust
from the environment.[7][8]

Q3: How does a wetting agent prevent pitting?

Wetting agents, also known as surfactants, are added to the plating bath to reduce the
solution's surface tension.[9][10] By lowering the surface tension, they decrease the contact
angle of hydrogen bubbles on the cathode surface, making it easier for them to detach and
escape rather than clinging to the part.[10][11] Sodium lauryl sulfate is a commonly used
wetting agent in nickel plating baths.[4]

Q4: Can organic contamination cause pitting?

Yes, organic contamination is a significant cause of pitting.[12][13] Sources can include
degraded additives, oils, grease, or improperly cleaned parts.[4][12] These organic substances
can adsorb onto the cathode surface, interfering with uniform plating and acting as sites where
hydrogen bubbles can become trapped.[4]

Q5: What is the role of agitation in preventing pitting?

Agitation, whether mechanical or through air sparging, plays a crucial role by physically
dislodging hydrogen bubbles that form on the part's surface.[6][11] Proper agitation ensures a
fresh supply of plating solution to the part surface, prevents solution stratification, and helps
release bubbles before they become firmly attached and cause pits.[6][11]

Troubleshooting Guide: Pitting Issues

This guide provides a systematic approach to diagnosing and resolving pitting in your nickel
electroplating process.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://chemresearchco.com/common-electroplating-problems/
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.finishing.com/156/99.shtml
https://p2infohouse.org/ref/25/24245.pdf
https://www.casf.ca/wp-content/uploads/2014/04/NickelElectroplating.pdf
https://www.biolinscientific.com/blog/surface-tension-of-electroplating-bath
https://www.biolinscientific.com/blog/surface-tension-of-electroplating-bath
https://www.ipcb.com/pcb-blog/9628.html
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://sterc.org/pdf/1197i.pdf
https://www.x-pcb.com/causes-and-elimination-of-faults-in-electroplating-nickel-process/
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://sterc.org/pdf/1197i.pdf
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://www.ipcb.com/pcb-blog/9628.html
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://www.ipcb.com/pcb-blog/9628.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8701638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Symptom Potential Cause Recommended Action

1. Check Wetting Agent:
Measure the surface tension of
the bath. It should be below 35
dynes/cm.[5] If high, add a
wetting agent like sodium
lauryl sulfate in small
increments.[4] 2. Verify
Agitation: Ensure agitation is
sufficient and uniform across
) ] ) Hydrogen Pitting: Caused by the part surface to dislodge
Small, shiny, circular pits (often o
in high current density areas) the adherence of hydrogen bubbles.[6] 3. OPtlmlze pH:
gas bubbles.[3] Measure and adjust the pH to

the recommended range
(typically 4.2-4.5). A pH that is
too low or too high can
increase hydrogen evolution.
[41[7] 4. Check Current
Density: Excessively high
current density increases

hydrogen evolution. Reduce if

necessary.[5]
Large, irregular pits (often Organic Contamination: 1. Perform Carbon Treatment:
randomly distributed) Presence of oil, grease, or Treat the plating bath with
decomposition products from activated carbon to adsorb
additives.[11][13] organic impurities.[4][14] 2.

Check Pretreatment: Ensure
the cleaning and rinsing steps
are effectively removing all oils
and soils. Perform a "water
break test" on the substrate
before plating.[7] 3. Inspect
Equipment: Check for oil leaks
from overhead equipment or
contamination from

compressed air lines if used for
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agitation. A low-pressure
blower is preferred over

compressed air.[7][15]

Rough deposits or pits with

solid inclusions

Particulate Matter / Metallic
Impurities: Suspended solids
(dust, anode sludge) or
metallic contaminants (iron,

copper, zinc).[4][5]

1. Improve Filtration: Ensure
continuous filtration with
appropriate pore size filters
(e.g., 1-um) is active.[4] Check
anode bags for damage.[14] 2.
Perform Low-Current
Electrolysis ("Dummying™):
Plate onto a large, corrugated
scrap cathode at a low current
density (0.2-0.5 A/dm?) to
remove metallic impurities.[4]
[16] 3. Check pH: A high pH
can cause the precipitation of
metal hydroxides, leading to

roughness.[17]

Pitting on horizontal surfaces

or in recessed areas

Poor Part Orientation / Gas
Traps: Bubbles are physically
trapped due to part geometry

or orientation in the tank.[18]

1. Reorient the Part: Tilt the
part so that all surfaces are at
an angle, allowing bubbles to
rise and escape freely.[18] 2.
Increase Local Agitation: Direct
the agitation (e.g., air
sparging) towards the
problematic areas to help

dislodge trapped bubbles.

Quantitative Operating Parameters

Adhering to optimal process parameters is critical for preventing pitting. The following table

summarizes key quantitative data for a typical Watts nickel plating bath.
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Purpose & Relation to

Parameter Recommended Range o
Pitting
Controls hydrogen evolution
and deposit properties. High
pH 42-45 pH (>5.0) increases hydrogen

bubbling; low pH can also

cause pitting.[4][7]

Affects bath viscosity and
bubble release. Low
Temperature 55 - 60°C (130 — 140°F) temperatures (<45°C) increase
viscosity, hindering bubble
detachment.[4][15]

High current density (>6

A/dm?) accelerates hydrogen
Current Density 3 -5A/dm2 evolution, increasing the

likelihood of bubble

entrapment.[4]

Low surface tension, achieved

with wetting agents, is
Surface Tension < 35 dynes/cm essential for preventing

hydrogen bubbles from

adhering to the surface.[5]

Acts as a buffer to stabilize pH

at the cathode surface. Low

Boric Acid 40 — 45 g/L ) )
concentrations can contribute
to pitting.[13]

Directly reduces surface

Wetting Agent (e.g., SLS) 0.1-0.3g/L tension to facilitate bubble

release.[4]

Experimental Protocols

1. Protocol for Hull Cell Testing
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The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating
bath. It allows for the evaluation of the deposit over a wide range of current densities on a
single panel.

» Objective: To diagnose issues such as incorrect additive concentration, or the presence of
organic and metallic impurities.

o Methodology:
o Fill a clean 267 mL Hull cell with a sample of the nickel plating bath.
o Insert a clean, appropriately sized nickel anode.
o Place a polished brass or steel Hull cell panel into the cathode position.

o Set the rectifier to the desired current (typically 2-3 Amps) and plate for a set time
(typically 5-10 minutes).

o Remove the panel, rinse thoroughly with deionized water, and dry.

o Analysis: Examine the panel's appearance. The high-current-density end (closest to the
anode) will reveal issues like burning, while the low-current-density end can show the
effects of metallic impurities (e.g., dark deposits) or poor coverage. Pitting across the
panel may indicate organic contamination or insufficient wetting agent.

2. Protocol for Bath Purification

This protocol details methods for removing common contaminants from a nickel plating bath.
» Objective: To remove organic and metallic impurities that cause pitting and other defects.
¢ Methodology for Organic Impurity Removal (Carbon Treatment):

o Transfer the plating solution to a separate treatment tank equipped with heating and
agitation.

o Heat the solution to approximately 60-65°C.[4]
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o Slowly add 3-5 g/L of activated carbon to the solution while agitating.[4]

o Continue to agitate the solution for 2-4 hours to allow the carbon to adsorb organic
contaminants.[4]

o Turn off agitation and allow the carbon to settle.

o Filter the solution back into the main plating tank using a filter press with fresh filter aid.

» Methodology for Metallic Impurity Removal (Low-Current Electrolysis):
o This procedure can often be performed directly in the plating tank.

o Place one or more large, corrugated steel or nickel-plated cathodes into the tank. The total
cathode surface area should be large.

o Set the rectifier to a low current density, typically 0.2—-0.5 A/dmz.[4]

o Continue electrolysis for 4-24 hours, depending on the level of contamination.[4][19]
Copper, zinc, and iron impurities will plate out onto the "dummy" cathodes.

o Remove the dummy cathodes. The bath is now ready for use.

Visualizations
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Caption: A logical workflow for troubleshooting pitting in nickel electroplating.
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Caption: Experimental workflows for removing organic and metallic contaminants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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